molecular formula C13H21NO4 B065699 methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate CAS No. 186268-77-9

methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Cat. No. B065699
CAS RN: 186268-77-9
M. Wt: 255.31 g/mol
InChI Key: VLNHKSCDLQIJMI-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of related chiral pyrrolidine derivatives often involves complex reactions that include cyclization, diffraction, and theoretical calculations to determine the absolute structure. For instance, the light-atom compound (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate has been synthesized as an enantiopure coordination partner for cations, showcasing the intricate methods required for its synthesis (Ai Wang & U. Englert, 2019).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as X-ray diffraction, which aids in understanding the complex geometries and bonding patterns. These structural analyses are crucial for determining the stereochemistry and for the further application of these compounds in synthesis and catalysis.

Chemical Reactions and Properties

Chiral pyrrolidine derivatives undergo various chemical reactions, including reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones and the formation of complex heterocyclic structures. These reactions often lead to products with significant antibacterial and antimicrobial activities, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Yu. N. Bannikova et al., 2004).

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam : This research details the synthesis of pyrrolidine derivatives, including the use of methyl pyrrolidine-2-carboxylate compounds, in creating complex carbapenam structures (Herdewijn, Claes, & Vanderhaeghe, 1982).

  • Chiral Pyrrolidine Derivative Analysis : This study analyzes the structure of a chiral pyrrolidine derivative, similar to methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, highlighting its potential as an enantiopure coordination partner for cations, determined through diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).

Medicinal Chemistry and Pharmaceutical Applications

  • Development of Antimicrobial Agents : A study conducted on methyl pyrrolidine-2-carboxylate derivatives showed promising results in antimicrobial activity. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains (Hublikar et al., 2019).

  • Antimycobacterial Activity Research : Research on various methyl pyrrolidine-2-carboxylate derivatives explored their potential in antimycobacterial applications. The study involved the synthesis of these compounds and testing their effectiveness against Mycobacterium tuberculosis (Nural et al., 2018).

Material Science and Coordination Chemistry

  • Precursor for Unsymmetrical Diamide Ligands : A study highlights the use of a related methyl pyrrolidine-6-carboxylate compound as a precursor for creating unsymmetrical diamide ligands, useful in material science and coordination chemistry (Napitupulu et al., 2006).

Organic Chemistry and Catalysis

  • Asymmetric Hydrogenation Catalysts : Research on pyrrolidine derivatives, including those related to methyl pyrrolidine-2-carboxylate, focuses on their application as catalysts in asymmetric hydrogenation reactions, a key process in organic synthesis (Inoguchi, Morimoto, & Achiwa, 1989).

properties

IUPAC Name

methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNHKSCDLQIJMI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206474
Record name 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

CAS RN

186268-77-9
Record name 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186268-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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